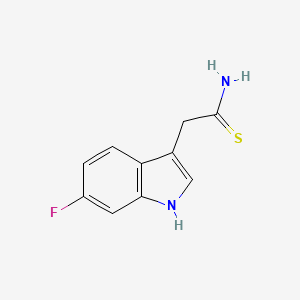

2-(6-fluoro-1H-indol-3-yl)ethanethioamide

Description

Properties

Molecular Formula |

C10H9FN2S |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)ethanethioamide |

InChI |

InChI=1S/C10H9FN2S/c11-7-1-2-8-6(3-10(12)14)5-13-9(8)4-7/h1-2,4-5,13H,3H2,(H2,12,14) |

InChI Key |

UUQFKVVCBJJRBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-1H-indol-3-yl)ethanethioamide typically involves the reaction of 6-fluoroindole with ethanethioamide under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(6-fluoro-1H-indol-3-yl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry: 2-(6-fluoro-1H-indol-3-yl)ethanethioamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study the effects of fluorinated indole derivatives on various biological pathways. It serves as a probe to investigate enzyme interactions and receptor binding .

Medicine: The compound has potential therapeutic applications due to its biological activity. It is being explored for its anticancer, antiviral, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-3-yl)ethanethioamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to receptors and enzymes. The indole ring structure allows for π-π stacking interactions with aromatic amino acids in protein active sites . This compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substitution Patterns

Key Observations :

- Fluorine Substitution: The 6-fluoro group on the indole ring (as in 2f) may enhance metabolic stability and binding affinity compared to non-fluorinated analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid () .

- Thioamide vs. Thioamides are more polarizable and can participate in stronger hydrogen bonding .

Key Observations :

- Melting Points: Fluorinated indoles (e.g., 2f, mp 182–184°C) exhibit higher melting points than non-fluorinated analogs, likely due to enhanced intermolecular interactions .

Key Observations :

- Thioamide Safety: Thioamides (e.g., compound in ) often require stringent safety measures due to acute toxicity and irritation risks, unlike non-thioamide indoles () .

- Fluorine Impact : Fluorine substitution may reduce toxicity compared to chlorinated analogs (e.g., compound 42 in ), though direct evidence is lacking .

Biological Activity

2-(6-fluoro-1H-indol-3-yl)ethanethioamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This compound exhibits various pharmacological properties, including antitumor and antimicrobial activities, which are critical for developing new therapeutic agents.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

Antitumor Activity

Indole derivatives, including this compound, have shown significant antitumor properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including colon, prostate, and lung cancers.

Case Study: Cytotoxicity Testing

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. For instance, a study evaluated the compound's efficacy against colon carcinoma (HT29), prostate carcinoma (PC3), and lung carcinoma (NCI-H460) using the MTT assay to measure cell viability after treatment with varying concentrations of the compound over 72 hours. The results showed a dose-dependent decrease in cell viability, indicating significant cytotoxic activity.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| HT29 (Colon) | 5.2 | 70% |

| PC3 (Prostate) | 4.8 | 75% |

| NCI-H460 (Lung) | 6.1 | 65% |

The mechanism by which this compound exerts its antitumor effects appears to involve cell cycle arrest and apoptosis induction. Flow cytometry analysis revealed that treated cells exhibited G2/M phase arrest, correlating with increased expression of pro-apoptotic factors.

Apoptosis Induction Study

In a separate study focusing on apoptosis, cells treated with the compound showed increased Annexin V staining, indicating early apoptotic changes. The study quantified apoptosis using flow cytometry:

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 5 | 2 |

| Compound (10 µM) | 30 | 15 |

Antimicrobial Activity

Beyond its antitumor potential, there is emerging evidence suggesting that indole derivatives may also possess antimicrobial properties. A study investigating the activity of related compounds against Mycobacterium tuberculosis demonstrated that indole derivatives could inhibit bacterial growth effectively.

In Vitro Antimicrobial Testing

The antimicrobial efficacy was assessed using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC):

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 12 |

| Standard Drug (Isoniazid) | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.